molecular formula C14H15NO3S B095779 Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate CAS No. 15854-11-2

Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate

Cat. No.: B095779
CAS No.: 15854-11-2
M. Wt: 277.34 g/mol
InChI Key: ZUOUKGJUHCKVDK-UHFFFAOYSA-N
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Description

MFCD01917484, also known as Ethyl 2-amino-4-(4-methoxyphenyl)-3-thiophenecarboxylate, is a derivative of thiophene. This compound possesses a variety of properties, including the ability to act as a ligand, catalyst, and photosensitizer. It has been used as a model compound for biochemical and physiological studies as well as drug discovery and development .

Scientific Research Applications

Ethyl 2-amino-4-(4-methoxyphenyl)-3-thiophenecarboxylate has a wide range of scientific research applications:

Future Directions

The future research directions for Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate and other thiophene derivatives could involve further exploration of their synthesis, chemical reactivity, and biological activity. Given the wide range of biological effects exhibited by thiophene derivatives, they may have potential applications in medicinal chemistry .

Preparation Methods

The synthesis of Ethyl 2-amino-4-(4-methoxyphenyl)-3-thiophenecarboxylate involves several steps. The synthetic route typically includes the reaction of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then subjected to cyclization with elemental sulfur to yield the desired thiophene derivative . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-amino-4-(4-methoxyphenyl)-3-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-(4-methoxyphenyl)-3-thiophenecarboxylate involves its interaction with specific molecular targets. As a ligand, it can bind to metal ions and form coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The compound’s photosensitizing properties allow it to generate reactive oxygen species upon exposure to light, which can induce cell damage and apoptosis .

Comparison with Similar Compounds

Ethyl 2-amino-4-(4-methoxyphenyl)-3-thiophenecarboxylate is unique due to its combination of properties as a ligand, catalyst, and photosensitizer. Similar compounds include:

These comparisons highlight the unique structural features and versatile applications of Ethyl 2-amino-4-(4-methoxyphenyl)-3-thiophenecarboxylate.

Properties

IUPAC Name

ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-3-18-14(16)12-11(8-19-13(12)15)9-4-6-10(17-2)7-5-9/h4-8H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOUKGJUHCKVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352483
Record name ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15854-11-2
Record name ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate
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Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate
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Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate
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Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate
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Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate

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